molecular formula C4H9N3O2 B12312275 1-Azido-3-methoxypropan-2-ol CAS No. 168431-71-8

1-Azido-3-methoxypropan-2-ol

Cat. No.: B12312275
CAS No.: 168431-71-8
M. Wt: 131.13 g/mol
InChI Key: VZVMAEBIUHGEOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Azido-3-methoxypropan-2-ol typically involves the reaction of 3-methoxypropan-2-ol with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

1-Azido-3-methoxypropan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-3-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving azido groups.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug intermediates.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Azido-3-methoxypropan-2-ol involves its interaction with molecular targets through the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical and pharmaceutical applications to label, modify, or track biomolecules .

Comparison with Similar Compounds

1-Azido-3-methoxypropan-2-ol can be compared with similar compounds such as:

    1-Methoxy-2-propanol:

    3-Azido-1-propanol: Similar in structure but lacks the methoxy group, making it less versatile in certain chemical reactions.

The presence of both the azido and methoxy groups in this compound makes it unique and valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-azido-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-9-3-4(8)2-6-7-5/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVMAEBIUHGEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610922
Record name 1-Azido-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168431-71-8
Record name 1-Azido-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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